2'-Benzyloxycarbonyl Nor-D-seco-taxol is a derivative of the well-known anticancer compound paclitaxel, which is primarily used in chemotherapy for various cancers. This compound is part of a broader class of taxanes, which are characterized by their complex molecular structures and significant biological activity. The introduction of the benzyloxycarbonyl group enhances the compound's pharmacological properties and stability, potentially improving its therapeutic efficacy.
2'-Benzyloxycarbonyl Nor-D-seco-taxol belongs to the class of taxanes, which are diterpenoid compounds. Taxanes are categorized based on their structural features and biological activities, particularly their ability to stabilize microtubules and inhibit cell division . This compound specifically is a modified form of nor-D-seco-taxol, which reflects alterations in its core structure that may influence its pharmacological properties.
The synthesis of 2'-Benzyloxycarbonyl Nor-D-seco-taxol typically involves several key steps:
Recent advancements have focused on optimizing yields and reducing the number of steps required for synthesis. Techniques such as microwave-assisted synthesis and the use of chiral catalysts have been explored to enhance efficiency and selectivity in producing 2'-Benzyloxycarbonyl Nor-D-seco-taxol .
The molecular formula for 2'-Benzyloxycarbonyl Nor-D-seco-taxol is C54H57NO16, reflecting its complex structure with multiple chiral centers. The compound includes a benzyloxycarbonyl moiety that contributes to its stability and solubility.
2'-Benzyloxycarbonyl Nor-D-seco-taxol undergoes various chemical reactions typical for taxane derivatives:
Understanding these reactions allows for modifications that can improve efficacy or reduce side effects associated with traditional taxanes.
The mechanism by which 2'-Benzyloxycarbonyl Nor-D-seco-taxol exerts its biological effects is primarily through binding to tubulin, a key protein in microtubule formation. This binding stabilizes microtubules and prevents their depolymerization, effectively disrupting normal mitotic processes in cancer cells.
Research indicates that compounds like 2'-Benzyloxycarbonyl Nor-D-seco-taxol can exhibit enhanced binding affinity compared to parent compounds, potentially leading to improved anticancer activity .
2'-Benzyloxycarbonyl Nor-D-seco-taxol is primarily researched for its potential applications in cancer therapy. Its modifications aim to enhance efficacy against resistant cancer cell lines while minimizing side effects associated with traditional taxanes. Additionally, it serves as an important intermediate in synthetic pathways leading to novel taxane derivatives with improved therapeutic profiles .
2’-Benzyloxycarbonyl Nor-D-seco-taxol (C55H57NO16, MW 988.04 g/mol) is a structurally complex paclitaxel intermediate characterized by three critical modifications: the absence of a methyl group ("Nor"), cleavage of the D-ring ("seco"), and a benzyloxycarbonyl (Cbz) protector at C2′. Its IUPAC name—(2S,3aS,4S,4aR,5S,6S,8S,8aS,10R)-10-acetoxy-5-(acetoxymethyl)-2-(((2R,3R)-3-benzamido-2-(((benzyloxy)carbonyl)oxy)-3-phenylpropanoyl)oxy)-5,6,8-trihydroxy-1,8a-dimethyl-9-oxo-3a-(prop-1-en-2-yl)-2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydrobenzo[f]azulen-4-yl benzoate—reflects its intricate stereochemistry [5]. The molecule adopts a "pale brown foam" morphology and is soluble in chloroform, DCM, ethyl acetate, and methanol, but insoluble in aqueous systems [1] [5].
Table 1: Core Structural Components of 2’-Benzyloxycarbonyl Nor-D-seco-taxol
Region | Structural Features | Functional Role |
---|---|---|
Taxane Core | Nor-D-seco modified A/B/C rings; Cleaved D-ring; C9 carbonyl group | Altered conformational flexibility vs. paclitaxel |
C13 Side Chain | Cbz-protected 2′-OH; N-benzoylphenylisoserine moiety | Critical for tubulin binding; Cbz enables synthetic manipulation |
C2/C10 Sites | C2 benzoate; C10 acetate | Maintains conserved taxane pharmacophore elements |
The C13 side chain harbors the Cbz group, which masks the 2′-OH critical for paclitaxel’s bioactivity. This modification transforms the molecule into a synthetic precursor, enabling controlled derivatization [8] [9]. Nuclear Magnetic Resonance (NMR) and mass spectrometry confirm regiochemistry, while X-ray crystallography (where applicable) resolves absolute stereochemistry [5].
Unlike paclitaxel (C47H51NO14), which possesses an intact oxetane D-ring and free 2′-OH, 2’-Benzyloxycarbonyl Nor-D-seco-taxol exhibits:
Table 2: Structural Comparison of Taxol, D-seco-taxol, and 2’-Benzyloxycarbonyl Nor-D-seco-taxol
Compound | D-ring Status | C2′ Modification | C13 Side Chain | Key Functional Impact |
---|---|---|---|---|
Paclitaxel | Intact oxetane | Free OH | -NHBz, -OH at C3′ | Microtubule stabilization; Anticancer activity |
Nor-D-seco-taxol | Cleaved | Variable | -NHBz, modified groups | Loss of bioactivity; Enhanced synthetic utility |
2’-Benzyloxycarbonyl Nor-D-seco-taxol | Cleaved | -OCOOCH2C6H5 | -NHBz, -OCOOCH2C6H5 | Synthetic intermediate; Cbz enables deprotection |
D-seco-taxol derivatives inherently lack microtubule-stabilizing activity due to D-ring cleavage but serve as pivotal intermediates for semi-synthetic taxanes. For instance, 10-deacetylbaccatin III (from Taxus baccata) is converted to paclitaxel via similar seco intermediates [3] [4].
The Nor-D-seco modification profoundly alters the molecule’s 3D conformation:
Rotational-Echo Double-Resonance (REDOR) NMR studies confirm that D-ring cleavage increases the distance between C3′-N of the side chain and C2 benzoate from ~10 Å in paclitaxel to >14 Å in Nor-D-seco derivatives, disrupting key tubulin-binding pharmacophores [3] [5].
The benzyloxycarbonyl (Cbz) moiety serves dual roles:
Table 3: Functions of the Benzyloxycarbonyl Group in Synthetic Chemistry
Function | Mechanism | Impact on Synthesis |
---|---|---|
Steric Shielding | Bulky phenyl group blocks nucleophilic attack at C2′ | Prevents oxidation or esterification at C2′ during derivatization |
Selective Deprotection | Cleaved by H2/Pd-C or HI without disturbing esters/amides | Enables late-stage deprotection to regenerate bioactive 2′-OH |
Solubility Modulation | Enhances lipophilicity (cLogP ≈ 8.2 vs. 7.1 for paclitaxel) | Improves solubility in organic solvents for chromatographic purification |
This strategic protection was vital for solving paclitaxel’s supply crisis, as semi-synthesis from 10-deacetylbaccatin III via intermediates like 2’-Benzyloxycarbonyl Nor-D-seco-taxol enabled scalable production [3] [4].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9